
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with methoxyphenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone has several scientific research applications, including:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electron-transporting properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation and energy conversion.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone involves its interaction with specific molecular targets and pathways. In photocatalysis, the compound absorbs light energy and generates reactive oxygen species (ROS) that can degrade pollutants or drive chemical reactions. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes and induction of cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Di(4-hydroxyphenyl)-1,10-phenanthroline: Similar structure but with hydroxy groups instead of methoxy groups.
2,9-Di(4-methoxy-3-methylphenyl)-1,10-phenanthroline: Contains additional methyl groups on the phenyl rings.
Uniqueness
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic properties, such as in organic electronics and photocatalysis .
Propriétés
Formule moléculaire |
C38H24N2O6 |
|---|---|
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C38H24N2O6/c1-45-21-7-3-19(4-8-21)39-35(41)27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)20-5-9-22(46-2)10-6-20)18-14-26(32(25)34)24-12-16-28(36(39)42)33(27)31(23)24/h3-13,15-18,28H,14H2,1-2H3 |
Clé InChI |
BIFLOXJWLXANKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3C=CC4=C5C3=C(C2=O)C=CC5=C6C=CC7=C8C6=C4CC=C8C(=O)N(C7=O)C9=CC=C(C=C9)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)
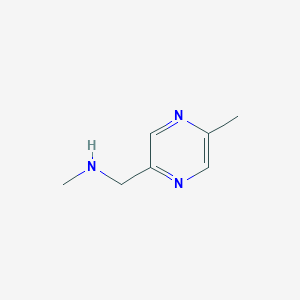
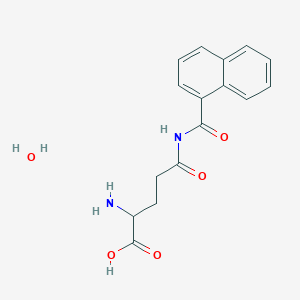

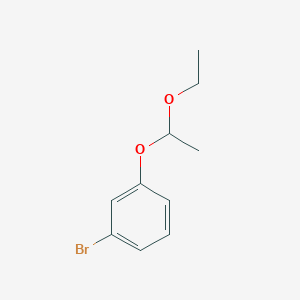

![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
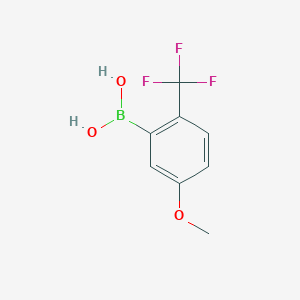
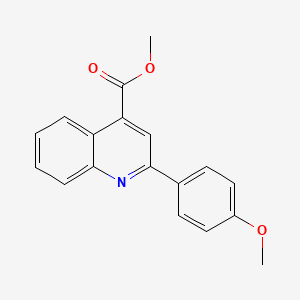
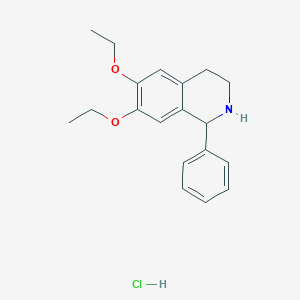


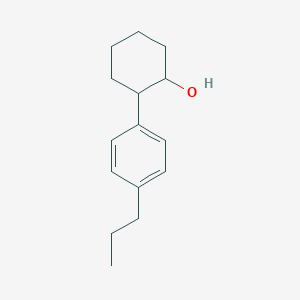
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
